Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under controlled conditions. One common method is the hydrosilylation of an alkyne with a silyl chloride in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for sensitive functional groups during chemical reactions. Additionally, the ester group can participate in esterification and transesterification reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[dimethyl(phenyl)silyl]propanoate
- Methyl 2-[dimethyl(phenyl)silyl]butanoate
- Methyl 2-[dimethyl(phenyl)silyl]pent-3-enoate
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate is unique due to the presence of both a silyl group and a butenoate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
82654-01-1 |
---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
methyl 2-[dimethyl(phenyl)silyl]but-3-enoate |
InChI |
InChI=1S/C13H18O2Si/c1-5-12(13(14)15-2)16(3,4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI Key |
MBAHQZSGXZJGHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.